molecular formula C12H9ClO B6256491 1-(7-chloronaphthalen-1-yl)ethan-1-one CAS No. 58149-93-2

1-(7-chloronaphthalen-1-yl)ethan-1-one

Cat. No.: B6256491
CAS No.: 58149-93-2
M. Wt: 204.65 g/mol
InChI Key: ZHGFSRBCIFURGS-UHFFFAOYSA-N
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Description

1-(7-Chloronaphthalen-1-yl)ethan-1-one is an aromatic ketone featuring a naphthalene backbone substituted with a chlorine atom at the 7-position and an acetyl group at the 1-position. The chlorine substituent enhances the compound's electron-withdrawing character, influencing its reactivity and physicochemical properties. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and materials science, where halogenated aromatic ketones are pivotal for synthesizing heterocycles or functionalized polycyclic systems.

Properties

CAS No.

58149-93-2

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(7-chloronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11/h2-7H,1H3

InChI Key

ZHGFSRBCIFURGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C=C2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-chloronaphthalen-1-yl)ethan-1-one typically involves the chlorination of naphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 7-chloronaphthalene.

    Friedel-Crafts Acylation: The 7-chloronaphthalene undergoes acylation with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

  • Continuous chlorination of naphthalene.
  • Efficient separation and purification of 7-chloronaphthalene.
  • Continuous Friedel-Crafts acylation under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chloronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(7-chloronaphthalen-1-yl)ethanoic acid.

    Reduction: 1-(7-chloronaphthalen-1-yl)ethanol.

    Substitution: 1-(7-methoxynaphthalen-1-yl)ethan-1-one.

Scientific Research Applications

Organic Synthesis

1-(7-chloronaphthalen-1-yl)ethan-1-one serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, making it useful for synthesizing more complex organic compounds.
  • Reduction Reactions : The ketone group can be reduced to form secondary alcohols, expanding its utility in synthetic pathways.

Research has indicated that this compound exhibits notable biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5 - 2
Escherichia coli0.5 - 2
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using assays like DPPH radical scavenging. Results indicate moderate antioxidant capacity, which is crucial for applications in health and nutrition.

Material Science

Due to its unique chemical structure, this compound can be incorporated into polymer matrices or used as a building block for creating functional materials. Its properties can enhance the performance of materials in coatings, adhesives, and other industrial applications.

Case Studies and Research Findings

Various studies have explored the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal investigated the antimicrobial effects of several naphthalene derivatives, including this compound. The findings highlighted its efficacy against gram-positive and gram-negative bacteria, suggesting further exploration for pharmaceutical development.
  • Synthesis of Derivatives : Researchers have synthesized derivatives of this compound to evaluate their biological activities. Modifications to the chlorine substituent or the acetyl group have led to compounds with enhanced antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(7-chloronaphthalen-1-yl)ethan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(7-Methoxynaphthalen-1-yl)ethan-1-one (CAS 3453-55-2)

  • Structure : Replaces chlorine with a methoxy (-OCH₃) group at the 7-position.
  • Properties : The methoxy group is electron-donating, increasing electron density on the naphthalene ring, which may enhance solubility in polar solvents compared to the chloro analog.
  • Applications : Used in materials science and organic synthesis, particularly in photodynamic therapy research due to its extended π-conjugation .

1-(2-Chloronaphthalen-1-yl)ethanol (CAS 5471-34-1)

  • Structure : Chlorine at the 2-position and a hydroxyl-bearing ethyl group instead of a ketone.
  • Properties : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity. The steric hindrance from the 2-chloro substituent may reduce reactivity in electrophilic substitution reactions.
  • Applications: Potential precursor for chiral alcohols or surfactants .

Table 1: Comparison of Naphthalenyl Derivatives

Compound Substituent (Position) Functional Group Key Properties Applications References
1-(7-Chloronaphthalen-1-yl)ethan-1-one Cl (7) Ketone Electron-deficient, moderate polarity Pharmaceutical intermediates -
1-(7-Methoxynaphthalen-1-yl)ethan-1-one OCH₃ (7) Ketone Electron-rich, higher solubility Materials science
1-(2-Chloronaphthalen-1-yl)ethanol Cl (2) Alcohol Hydrophilic, sterically hindered Chiral synthesis

Polycyclic Analogs: Fluorenyl and Fluorenocoronene Derivatives

1-(9,9-Dibutyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one

  • Structure : Dichloro-substituted fluorene core with alkyl chains (butyl) at the 9-position.
  • Properties : Alkyl chains improve solubility in organic solvents; dichloro substitution enhances thermal stability.
  • Applications : Building block for optoelectronic materials (e.g., organic light-emitting diodes) .

Hexachloro-trifluorenocoronene (TFC, 4)

  • Structure : Extended polycyclic system with six chlorine atoms.
  • Properties : High planarity and conjugation enable charge transport, suitable for semiconductor applications.
  • Synthesis : Involves multi-step halogenation and cyclization .

Table 2: Polycyclic Ketones Comparison

Compound Core Structure Key Features Applications References
This compound Naphthalene Monosubstituted, compact Intermediate synthesis -
1-(9,9-Dibutyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Fluorene Alkyl-modified, dichloro Optoelectronics
Hexachloro-trifluorenocoronene Coronene Highly conjugated, hexachloro Organic semiconductors

Heterocyclic-Containing Analogs

1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Structure : Triazole ring linked to a chloro-fluorophenyl group.
  • Properties : The triazole moiety introduces hydrogen-bonding capacity and rigidity.
  • Applications : Antimicrobial and anticancer agents due to heterocyclic bioactivity .

O-Benzyl (Benzofuran-2-yl)ethan-1-one Oxime Ethers

  • Structure : Benzofuran core with oxime ether functionalization.
  • Properties: Exhibited notable antimicrobial activity against Gram-positive bacteria.
  • Synthesis : Derived from 2-acetylbenzofuran via oxime formation and etherification .

Table 3: Heterocyclic Ketones Comparison

Compound Heterocycle Key Features Biological Activity References
This compound None Aromatic, halogenated Understudied -
Triazole-linked ethanone 1,2,3-Triazole Hydrogen-bonding sites Antimicrobial
Benzofuran oxime ethers Benzofuran Enhanced lipophilicity Gram-positive antibacterial

Key Research Findings and Implications

  • Substituent Effects : Chlorine at the 7-position on naphthalene reduces electron density, favoring electrophilic substitution at the 4- or 5-positions. Methoxy analogs show reversed reactivity .
  • Material Science Utility : Fluorenyl and coronene analogs highlight the importance of halogenation and alkylation in tuning optoelectronic properties .

Biological Activity

1-(7-Chloronaphthalen-1-yl)ethan-1-one, also known by its CAS number 58149-93-2, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological systems, leading to a range of biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by a naphthalene ring substituted with a chlorine atom and an ethanone functional group. These structural attributes may influence its reactivity and biological interactions.

PropertyValue
Molecular Formula C12H9ClO
Molecular Weight 220.65 g/mol
CAS Number 58149-93-2

Anticancer Properties

Recent studies have explored the anticancer potential of naphthalene derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and AsPC-1 (pancreatic cancer) . The mechanisms proposed include apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Research indicates that naphthalene derivatives may exhibit enzyme inhibition properties. For instance, studies on related compounds have shown that they can inhibit enzymes involved in metabolic pathways relevant to cancer progression . This suggests that this compound might possess similar inhibitory effects.

Toxicological Profile

Understanding the toxicological implications is crucial for any compound intended for therapeutic use. Preliminary studies suggest that while some chlorinated naphthalene derivatives exhibit cytotoxicity, further investigation is needed to fully elucidate the safety profile of this compound .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various naphthalene derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in MCF7 cells, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of naphthalene derivatives with cytochrome P450 enzymes. It was found that some derivatives could inhibit these enzymes, which play a critical role in drug metabolism . This raises questions about drug-drug interactions and metabolic stability for compounds like this compound.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInhibition of MCF7 and AsPC-1 cell lines
Enzyme InhibitionPotential inhibition of cytochrome P450
Toxicological AssessmentCytotoxicity observed in related compounds

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